molecular formula C10H9N5OS B1358528 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 874765-99-8

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B1358528
CAS No.: 874765-99-8
M. Wt: 247.28 g/mol
InChI Key: XCXZEKFJJCQKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that features a tetrazole ring and a benzothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the formation of the tetrazole ring followed by its attachment to the benzothiazine core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the tetrazole ring can be synthesized in situ using a cyclization reaction involving azide and nitrile precursors .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. Additionally, the benzothiazine moiety can interact with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Tetrazol-5-yl)benzoic acid: Similar in structure but lacks the benzothiazine moiety[][5].

    5-(1H-Tetrazol-5-yl)isophthalic acid: Contains a tetrazole ring but differs in the core structure[][5].

Uniqueness

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to the combination of the tetrazole and benzothiazine rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility in various applications, making it a valuable compound for research and industrial use[5][5].

Properties

IUPAC Name

4-(2H-tetrazol-5-ylmethyl)-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c16-10-6-17-8-4-2-1-3-7(8)15(10)5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXZEKFJJCQKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639891
Record name 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874765-99-8
Record name 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.